
1-Ethyl-1,4-cyclohexadiene
Overview
Description
1-Ethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexadiene, characterized by a six-membered ring with two double bonds and an ethyl group attached to one of the carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-cyclohexadiene can be synthesized through several methods. One common method involves the reaction of ethylbenzene with ammonia and sodium in ethanol . The reaction conditions typically include a solvent such as dimethylsulfoxide and may involve specific temperature and pressure settings to optimize yield.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. These processes may include the use of transition metal catalysts to facilitate the reaction and improve efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated cyclohexane derivatives.
Substitution: It can undergo substitution reactions where the ethyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethylcyclohexanone, while reduction can produce ethylcyclohexane .
Scientific Research Applications
1-Ethyl-1,4-cyclohexadiene has several scientific research applications:
Polymers and Superconducting Materials: It serves as a versatile compound in the synthesis of polymers and superconducting materials.
Catalytic Reactions: It is involved in catalytic homopolymerization and copolymerization reactions, leading to the formation of various polymeric materials.
Chemical Characterization: The compound’s chemical nature has been studied extensively, providing insights into its reactivity and radical nature.
Building Blocks in Synthesis: It is used as a building block in the synthesis of arene derivatives through transition-metal-catalyzed Diels-Alder reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-1,4-cyclohexadiene involves its ability to undergo various chemical transformations. The compound’s reactivity is influenced by the presence of double bonds and the ethyl group, which can participate in different types of reactions. For example, in oxidation reactions, the double bonds can be targeted by oxidizing agents, leading to the formation of ketones or alcohols .
Comparison with Similar Compounds
1,3-Cyclohexadiene: An isomer of 1-ethyl-1,4-cyclohexadiene with double bonds at different positions.
Cyclohexene: A related compound with a single double bond in the six-membered ring.
Ethylbenzene: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of an ethyl group. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
1-ethylcyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQJLFYISQDJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173585 | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19841-74-8 | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19841-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


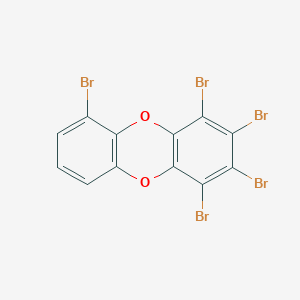
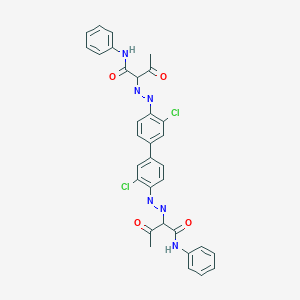
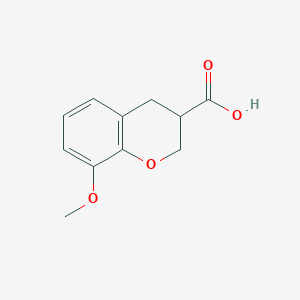
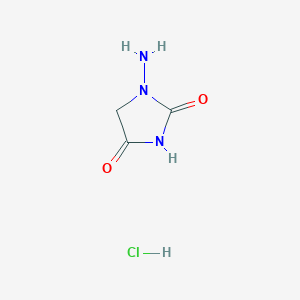
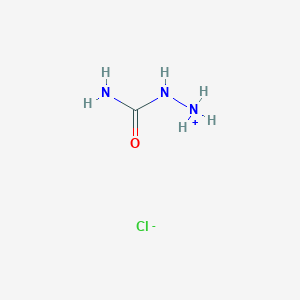
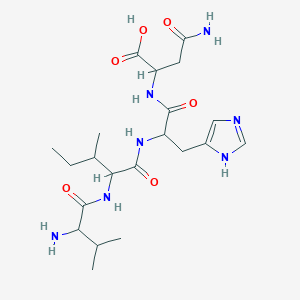
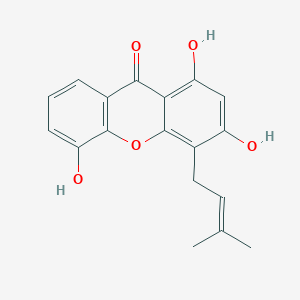
![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
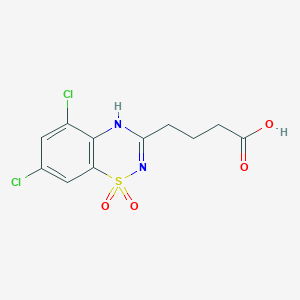
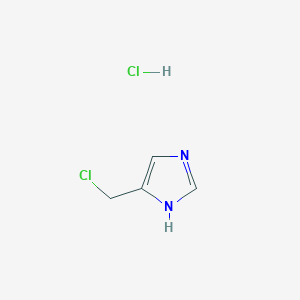
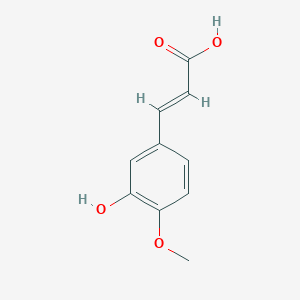
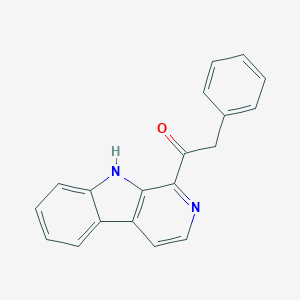
![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)

